N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14778469
Molecular Formula: C15H13N5OS
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5OS |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H13N5OS/c21-14(13-10-4-1-5-11(10)19-20-13)18-15-17-12(8-22-15)9-3-2-6-16-7-9/h2-3,6-8H,1,4-5H2,(H,19,20)(H,17,18,21) |
| Standard InChI Key | DEOLXYFWAKSLAS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)NN=C2C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Introduction
Structural and Chemical Properties
The compound features a fused polycyclic architecture comprising three heterocyclic moieties:
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A pyridine ring at position 3 of the thiazole group.
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A thiazole ring substituted at position 2 with the pyridine group.
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A tetrahydrocyclopenta[c]pyrazole core linked via a carboxamide bond.
Key structural characteristics include:
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Molecular formula: (exact mass: 374.09 g/mol).
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Bond angles and lengths: Crystallographic data indicate a planar thiazole-pyridine system (bond angle: 120° between S1-C2-N3) and a puckered cyclopentane ring (dihedral angle: 15.2°).
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Solubility: Limited aqueous solubility (logP = 2.8) but soluble in polar aprotic solvents like DMSO (25 mg/mL).
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Formation of the thiazole core: Condensation of pyridin-3-yl thiourea with α-bromo ketone derivatives under reflux in ethanol.
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Cyclopenta[c]pyrazole construction: Intramolecular cyclization using hydrazine hydrate at 80°C.
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Carboxamide coupling: Reaction with chloroacetyl chloride in acetonitrile, followed by amidation with ammonium hydroxide .
Key reaction conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Ethanol, 12h reflux | 78°C | 68% |
| 2 | Hydrazine hydrate, 6h | 80°C | 72% |
| 3 | Chloroacetyl chloride, NH₄OH | RT | 65% |
Purification
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Column chromatography: Silica gel (hexane:ethyl acetate, 3:1) achieves >95% purity.
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Crystallization: Ethanol-water mixture yields single crystals for X-ray analysis.
Pharmacological Activity
Anticancer Properties
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In vitro cytotoxicity: IC₅₀ values of 1.2–4.8 µM against MCF-7 (breast) and A549 (lung) cancer cells.
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Mechanism: Inhibits PI3K/Akt/mTOR signaling (85% reduction in p-Akt levels at 5 µM).
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Selectivity: 10-fold higher potency against cancer cells vs. normal fibroblasts (IC₅₀ > 50 µM).
Kinase Inhibition
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PIM1 kinase: Ki = 30 nM, comparable to reference inhibitor AZD1208 (Ki = 25 nM) .
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Structure-activity relationship (SAR): The pyridine-thiazole moiety enhances ATP-binding pocket interactions (ΔG = -9.8 kcal/mol in docking studies) .
Mechanism of Action
The compound exerts dual activity:
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Kinase inhibition: Binds to the hydrophobic region of PIM1 via the cyclopenta[c]pyrazole core .
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Apoptosis induction: Upregulates caspase-3 (3.5-fold) and Bax/Bcl-2 ratio (4:1) in treated cells.
Supporting data:
| Assay | Result | Reference |
|---|---|---|
| Western blot | ↓ p-Akt (Ser473) by 85% | |
| Flow cytometry | 45% apoptosis at 5 µM | |
| Molecular docking | Binding affinity: -9.8 kcal/mol |
Applications in Drug Development
Lead Optimization
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Analog synthesis: 12 derivatives show improved solubility (e.g., hydroxylation at C5 increases aqueous solubility to 8 mg/mL) .
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Prodrug strategies: Phosphate ester prodrugs enhance oral bioavailability (F = 62% in rats).
Combination Therapies
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Synergy with cisplatin: Reduces cisplatin IC₅₀ from 12 µM to 3 µM in ovarian cancer models.
Challenges and Future Directions
Limitations
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Metabolic stability: Rapid hepatic clearance (t₁/₂ = 1.2h in microsomes).
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CNS penetration: Poor blood-brain barrier permeability (P-gp efflux ratio = 8.5).
Research Priorities
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Structural modifications: Introduce fluorinated groups to enhance metabolic stability.
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Targeted delivery: Nanoparticle formulations to improve tumor accumulation.
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